molecular formula C6H8Cl2N4O B15132925 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol

3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol

Cat. No.: B15132925
M. Wt: 223.06 g/mol
InChI Key: GIXZRCZEZPOECW-UHFFFAOYSA-N
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Description

3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminopropan-1-ol. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions usually involve refluxing the mixture to achieve high yields.

Industrial Production Methods

For industrial-scale production, the process may be optimized using continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high product purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dioxane, dichloroethane.

    Bases: Sodium carbonate, potassium carbonate.

    Conditions: Reflux, microwave irradiation

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a triazine derivative with an amino group, while substitution with an alcohol can yield an ether derivative .

Mechanism of Action

The mechanism of action of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to the inhibition of their activity . This property is exploited in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H8Cl2N4O

Molecular Weight

223.06 g/mol

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C6H8Cl2N4O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H,9,10,11,12)

InChI Key

GIXZRCZEZPOECW-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NC(=NC(=N1)Cl)Cl)CO

Origin of Product

United States

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